5-CYANO-6-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE
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Overview
Description
5-CYANO-6-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYANO-6-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of a cyanoacetamide derivative with a substituted benzaldehyde, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as piperidine or ammonium acetate, and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-CYANO-6-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield pyridine derivatives, while reduction can produce amine-substituted compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
5-CYANO-6-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-CYANO-6-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine derivative used as a calcium channel blocker in the treatment of hypertension.
Amlodipine: Another dihydropyridine calcium channel blocker with similar therapeutic applications.
Nicardipine: A dihydropyridine derivative used to manage angina and hypertension.
Uniqueness
5-CYANO-6-({[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its specific structural features, such as the cyano and furan groups, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives.
Properties
Molecular Formula |
C28H26N4O3S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
5-cyano-6-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C28H26N4O3S/c1-17-9-7-12-22(18(17)2)32-24(33)16-36-28-21(15-29)26(23-13-8-14-35-23)25(19(3)30-28)27(34)31-20-10-5-4-6-11-20/h4-14,26,30H,16H2,1-3H3,(H,31,34)(H,32,33) |
InChI Key |
RJTGZCXDBPSENF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3)C4=CC=CO4)C#N)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3)C4=CC=CO4)C#N)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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